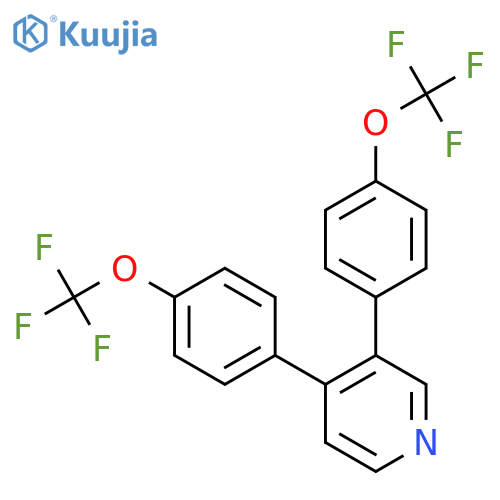Cas no 1261864-46-3 (3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine)

1261864-46-3 structure
商品名:3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261864-46-3
MF:C19H11F6NO2
メガワット:399.286566019058
CID:4987682
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C19H11F6NO2/c20-18(21,22)27-14-5-1-12(2-6-14)16-9-10-26-11-17(16)13-3-7-15(8-4-13)28-19(23,24)25/h1-11H
- InChIKey: YJAWULGXOBFWKK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C1C=CN=CC=1C1C=CC(=CC=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 482
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 6.5
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002636-500mg |
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine |
1261864-46-3 | 97% | 500mg |
798.70 USD | 2021-07-04 | |
| Alichem | A013002636-1g |
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine |
1261864-46-3 | 97% | 1g |
1,579.40 USD | 2021-07-04 | |
| Alichem | A013002636-250mg |
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine |
1261864-46-3 | 97% | 250mg |
489.60 USD | 2021-07-04 |
3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Ping Tong Food Funct., 2020,11, 628-639
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
1261864-46-3 (3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 68551-17-7(Isoalkanes, C10-13)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 55290-64-7(Dimethipin)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
